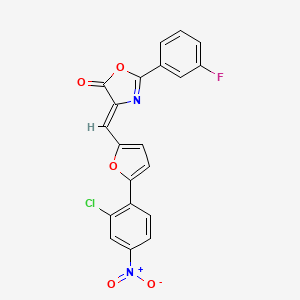
3-ethyloxane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyloxane-3-carboxylic acid, also known as 3-ethyl-3-oxo-hexanoic acid, is a saturated fatty acid with a six-carbon chain and a carboxylic acid group at the 3-position. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, and is also used in certain scientific research applications.
科学的研究の応用
3-Ethyloxane-3-carboxylic acid is used in a variety of scientific research applications. It is often used as a substrate in biochemical and physiological studies, as it can be easily modified to study different aspects of cellular metabolism. It has also been used in studies of enzyme kinetics, as well as to study the effects of various drugs and toxins on cells. Additionally, this compound is used as a model compound in studies of the mechanisms of drug action.
作用機序
3-Ethyloxane-3-carboxylic acid acts as an inhibitor of fatty acid oxidation. It binds to the active site of acyl-CoA dehydrogenases, which are enzymes involved in the oxidation of fatty acids. This binding prevents the enzymes from catalyzing the oxidation of fatty acids, thus inhibiting fatty acid oxidation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In studies of cell cultures, it has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, this compound has been shown to have anti-diabetic effects in animal models, as well as to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
3-Ethyloxane-3-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability, as it is relatively easy to synthesize. Additionally, it is a relatively stable compound, and can be stored for long periods of time without degradation. On the other hand, this compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic at high concentrations, so it must be used with caution.
将来の方向性
There are a number of potential future directions for the use of 3-ethyloxane-3-carboxylic acid in scientific research. One possibility is the use of the compound as a therapeutic agent, as it has been shown to have anti-cancer, anti-diabetic, and anti-inflammatory effects. Additionally, this compound could be used in studies of drug metabolism, as it is known to inhibit fatty acid oxidation. Finally, this compound could be used in studies of the mechanisms of disease, as it has been shown to have a variety of biochemical and physiological effects.
合成法
3-Ethyloxane-3-carboxylic acid can be synthesized through a variety of methods. The most common method is the conversion of 3-ethyloxane-3-carboxylic acidohexanoic acid to the carboxylic acid form. This is usually done by treating the acid with a base, such as sodium hydroxide, in an aqueous solution. The reaction is usually completed within a few hours at room temperature. The acid can also be synthesized from 3-ethyloxane-3-carboxylic acidohexanoic anhydride, which is produced by treating 3-ethyloxane-3-carboxylic acidohexanoic acid with a dehydrating agent, such as phosphorus pentoxide.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3-ethyloxane-3-carboxylic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Bromine", "Sodium hydroxide", "Sodium ethoxide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Sodium carbonate", "Water" ], "Reaction": [ "Step 1: Bromination of ethyl acetoacetate with bromine in acetic acid to form 3-bromoethyl-3-oxobutanoate", "Step 2: Treatment of 3-bromoethyl-3-oxobutanoate with sodium ethoxide to form 3-bromoethyl-3-oxobutan-1-ol", "Step 3: Reduction of 3-bromoethyl-3-oxobutan-1-ol with sodium borohydride in methanol to form 3-ethyl-3-hydroxybutanoate", "Step 4: Oxidation of 3-ethyl-3-hydroxybutanoate with sodium chlorite in acetic acid to form 3-ethyl-3-oxobutanoic acid", "Step 5: Conversion of 3-ethyl-3-oxobutanoic acid to 3-ethyloxane-3-carboxylic acid by treatment with sodium hydroxide and sodium carbonate in water" ] } | |
CAS番号 |
1158760-08-7 |
分子式 |
C8H14O3 |
分子量 |
158.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



